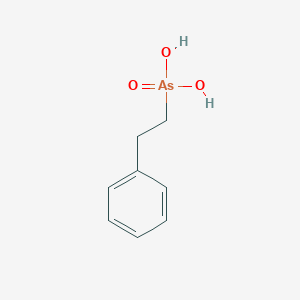

Phenethylarsonic acid

Description

Phenethylarsonic acid (C₆H₅CH₂CH₂AsO₃H₂) is an organoarsenic compound characterized by a phenethyl group (benzene ring with an ethyl chain) bonded to an arsonic acid group (-AsO₃H₂).

Properties

CAS No. |

64102-49-4 |

|---|---|

Molecular Formula |

C8H11AsO3 |

Molecular Weight |

230.09 g/mol |

IUPAC Name |

2-phenylethylarsonic acid |

InChI |

InChI=1S/C8H11AsO3/c10-9(11,12)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,10,11,12) |

InChI Key |

PYQYVYDKSFTSGP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC[As](=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Phenethylarsonic acid can be synthesized through several routes. One common method involves the reaction of phenyl diazonium salts with sodium arsenite in the presence of a copper (II) catalyst. The reaction proceeds as follows:

C6H5N2++NaAsO3H2→C6H5AsO3H2+Na++N2

This method was first described by Michaelis and Loenser . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

Phenethylarsonic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form arsenic acid derivatives.

Reduction: Reduction reactions can convert it to arsenic trihydride derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Scientific Research Applications

Phenethylarsonic acid has several applications in scientific research:

Chemistry: It is used as a precursor for synthesizing other organoarsenic compounds.

Biology: It is studied for its effects on biological systems, particularly its toxicity and interactions with cellular components.

Medicine: Research is ongoing to explore its potential therapeutic applications, although its toxicity limits its use.

Industry: It is used in the production of certain pesticides and herbicides due to its ability to disrupt biological processes in pests

Mechanism of Action

The mechanism of action of phenethylarsonic acid involves its interaction with cellular components, particularly enzymes and proteins containing thiol groups. The arsenic atom can form covalent bonds with sulfur atoms in these groups, disrupting their normal function. This can lead to the inhibition of essential metabolic pathways and cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

Phenethylarsonic acid belongs to the arylarsonic acid family, which includes derivatives with diverse substituents affecting physicochemical properties:

- Phenylarsonic acid (C₆H₅AsO₃H₂) : Lacks the ethyl chain, resulting in higher polarity and lower lipophilicity.

- 4-Hydroxyphenylarsonic acid (HO-C₆H₄-AsO₃H₂) : A hydroxyl group at the para position increases acidity (pKa ~3.5) and water solubility .

- Arsanilic acid (NH₂-C₆H₄-AsO₃H₂): An amino group at the para position enhances reactivity in biochemical contexts, such as enzyme inhibition .

- p-Nitrophenylarsonic acid (NO₂-C₆H₄-AsO₃H₂): The nitro group electron-withdrawing effect reduces solubility in aqueous media compared to phenylarsonic acid .

Physicochemical Properties

Table 1 summarizes key properties of selected arylarsonic acids:

Research Findings and Industrial Relevance

Solubility and Reactivity

Environmental and Regulatory Considerations

- Arylarsonic acids persist in the environment, with degradation releasing toxic inorganic arsenic. Regulatory agencies (e.g., EPA) restrict their use in agriculture and industry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.